molecular formula C8H17NOS2 B15231362 N-(3-(Methylsulfinyl)butyl)thietan-3-amine

N-(3-(Methylsulfinyl)butyl)thietan-3-amine

Katalognummer: B15231362
Molekulargewicht: 207.4 g/mol
InChI-Schlüssel: TXKQNBHWXIVNFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Methylsulfinyl)butyl)thietan-3-amine: is an organic compound with the molecular formula C₈H₁₇NOS₂ It is characterized by the presence of a thietan-3-amine core structure with a 3-(methylsulfinyl)butyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Methylsulfinyl)butyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 3-(methylsulfinyl)butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(3-(Methylsulfinyl)butyl)thietan-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thietan ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted thietan-3-amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-(Methylsulfinyl)butyl)thietan-3-amine is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-(Methylsulfinyl)butyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thietan ring and the amine group can form specific interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    Thietan-3-amine: Lacks the 3-(methylsulfinyl)butyl substituent, making it less complex.

    3-(Methylsulfinyl)butylamine: Lacks the thietan ring, resulting in different chemical properties.

Uniqueness: N-(3-(Methylsulfinyl)butyl)thietan-3-amine is unique due to the combination of the thietan ring and the 3-(methylsulfinyl)butyl substituent, which imparts distinct chemical and biological properties not found in the individual components.

Eigenschaften

Molekularformel

C8H17NOS2

Molekulargewicht

207.4 g/mol

IUPAC-Name

N-(3-methylsulfinylbutyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS2/c1-7(12(2)10)3-4-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

TXKQNBHWXIVNFF-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNC1CSC1)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.